4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with 2-methoxyphenylpiperazine in the presence of a carbothioamide-forming reagent. The reaction conditions may include:
- Solvent: Common solvents like dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups like amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- 4-(2-bromophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- 4-(2-fluorophenyl)-N-(2-hydroxyphenyl)piperazine-1-carbothioamide
Uniqueness
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both fluorine and methoxy groups, which can influence its pharmacological properties and reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the methoxy group can affect its solubility and overall pharmacokinetics.
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-9-5-3-7-15(17)20-18(24)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUULQGGGHBRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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